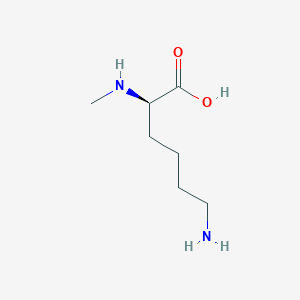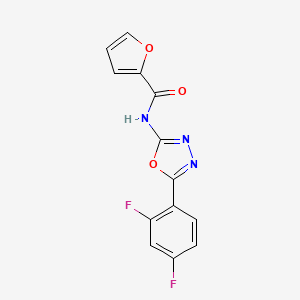![molecular formula C12H9N3 B14141054 Benzo[h]quinazolin-4-amine CAS No. 63963-39-3](/img/structure/B14141054.png)
Benzo[h]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-4-amine typically involves the cyclization of 2-aminobenzamides with various reagents. One common method includes the use of copper-catalyzed imidoylative cross-coupling reactions between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as a catalyst and proceeds well in anisole, a sustainable solvent. Another method involves the use of molecular iodine to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids . This method allows for the efficient production of 4-arylquinazolines in good yields and can be readily scaled up to gram quantities.
化学反应分析
Types of Reactions
Benzo[h]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide as an oxidant to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant under mild reaction conditions.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include quinazolin-4(3H)-ones, which are valuable intermediates in the synthesis of various biologically active compounds .
科学研究应用
Benzo[h]quinazolin-4-amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Benzo[h]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By competing with ATP for binding to the tyrosine kinase, the compound suppresses autophosphorylation and downstream signaling . This inhibition of tyrosine kinases can lead to the suppression of cancer cell growth and proliferation.
相似化合物的比较
Benzo[h]quinazolin-4-amine can be compared with other similar compounds such as:
Quinazolin-4-amine: Both compounds share a similar core structure, but this compound has an additional fused benzene ring, which may confer different biological activities.
Quinazolin-4(3H)-one: This compound is a common oxidation product of this compound and has been extensively studied for its pharmacological properties.
Benzimidazole derivatives: These compounds also contain a fused benzene ring and have shown similar biological activities, particularly in cancer research.
This compound stands out due to its unique structure and potential for diverse applications in medicinal chemistry and other scientific fields.
属性
CAS 编号 |
63963-39-3 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
benzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H,(H2,13,14,15) |
InChI 键 |
WDBNXGHKWZMQOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CN=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


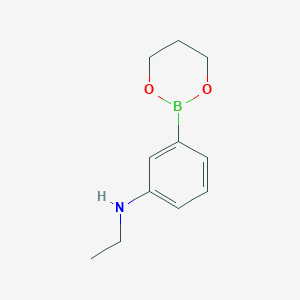
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

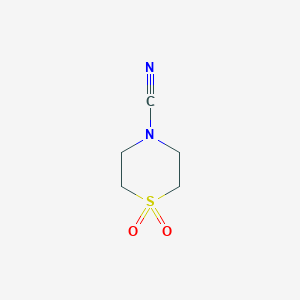
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
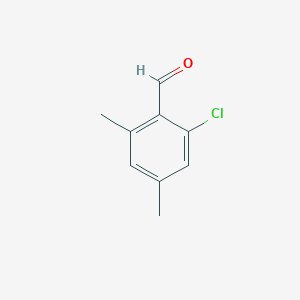
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
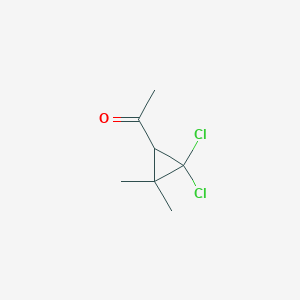
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
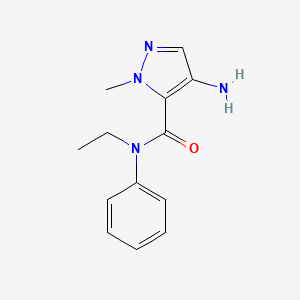
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
